(4Z)-2-(3-bromophenyl)-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(3-BROMOPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a bromophenyl group and a naphthylmethylidene group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(3-BROMOPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated phenyl derivative.
Attachment of the Naphthylmethylidene Group: The naphthylmethylidene group can be attached through a condensation reaction involving a naphthaldehyde derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(3-BROMOPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Oxidized oxazole derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(4Z)-2-(3-BROMOPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-2-(3-BROMOPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The bromophenyl and naphthylmethylidene groups may interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-2-(3-CHLOROPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4Z)-2-(3-FLUOROPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
(4Z)-2-(3-BROMOPHENYL)-4-[(NAPHTHALEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its chloro- and fluoro- analogs. The bromine atom can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C20H12BrNO2 |
---|---|
Molecular Weight |
378.2 g/mol |
IUPAC Name |
(4Z)-2-(3-bromophenyl)-4-(naphthalen-2-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H12BrNO2/c21-17-7-3-6-16(12-17)19-22-18(20(23)24-19)11-13-8-9-14-4-1-2-5-15(14)10-13/h1-12H/b18-11- |
InChI Key |
JRXFLEPBYPBHIO-WQRHYEAKSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.